

physicochemical properties of 4-Iodo-1-trityl-1H-pyrazole

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Compound of Interest

Compound Name: **4-Iodo-1-trityl-1H-pyrazole**

Cat. No.: **B1610984**

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **4-Iodo-1-trityl-1H-pyrazole**

Executive Summary

4-Iodo-1-trityl-1H-pyrazole is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure combines two critical features: the pyrazole core, a "privileged scaffold" found in numerous approved pharmaceuticals, and a strategically placed iodine atom, which serves as a versatile handle for advanced synthetic transformations such as cross-coupling reactions.^{[1][2]} The bulky trityl (triphenylmethyl) group acts as a robust protecting group for the pyrazole nitrogen, enabling regioselective functionalization at the 4-position. This guide provides a comprehensive overview of the core physicochemical properties of **4-Iodo-1-trityl-1H-pyrazole**, outlines protocols for its characterization, and discusses its strategic application in complex molecule synthesis, thereby offering a valuable resource for scientists leveraging this compound in their research endeavors.

Molecular Identity and Structural Framework

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental identifiers. **4-Iodo-1-trityl-1H-pyrazole** is defined by a pyrazole ring substituted at the 4-position with an iodine atom and at the 1-position with a triphenylmethyl (trityl) group.

Chemical Structure

The trityl group's steric bulk is a defining feature, influencing the molecule's solubility, reactivity, and crystalline nature. The iodine atom at the C4 position is the primary site for synthetic modification.

Caption: 2D representation of **4-Iodo-1-trityl-1H-pyrazole**.

Key Chemical Identifiers

A summary of essential identifiers is crucial for accurate documentation, procurement, and regulatory compliance.

Identifier	Value	Source(s)
CAS Number	191980-54-8	[3][4][5]
Molecular Formula	C ₂₂ H ₁₇ IN ₂	[3][4]
Molecular Weight	436.29 g/mol	[3][4]
IUPAC Name	4-iodo-1-trityl-1H-pyrazole	[4]
InChI	InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H	[4]
SMILES	C1=CC=C(C=C1)C(C2=CC=C(C=C2)(C3=CC=CC=C3)N4C=C(C=N4)I)	

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solvent selection to potential bioavailability.

Property	Value	Notes	Source(s)
Boiling Point	$537.3 \pm 50.0 \text{ } ^\circ\text{C}$	Predicted value; high due to large molecular mass.	[3]
Density	$1.40 \pm 0.1 \text{ g/cm}^3$	Predicted value.	[3]
Melting Point	Not experimentally reported.	Expected to be a high-melting solid. For comparison, the parent 4-iodopyrazole melts at 108-110 °C. [6][7]	
Computed logP	5.7	Indicates high lipophilicity and poor water solubility.	[4]
Physical State	Solid	Typically a white to off-white crystalline powder.	[8]

Solubility Profile: A Tale of Two Moieties

The solubility of **4-Iodo-1-trityl-1H-pyrazole** is a direct consequence of its amphipathic-like structure at the molecular level.

- **High Solubility in Non-Polar Organic Solvents:** The large, greasy trityl group, composed of three phenyl rings, dominates the molecular surface. This makes the compound readily soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and aromatic hydrocarbons (toluene).
- **Poor Solubility in Polar Solvents:** Conversely, the same lipophilic character renders the compound virtually insoluble in water and other highly polar protic solvents. While the pyrazole core contains polar nitrogen atoms, their influence is masked by the overwhelming non-polar trityl group.

This solubility profile is a critical experimental parameter. For synthetic reactions, dichloromethane or THF are common choices, while purification via crystallization might involve a solvent/anti-solvent system like ethyl acetate/hexanes.

Spectroscopic Signature for Characterization

Confirming the identity and purity of a synthesized compound is paramount. While a public reference spectrum is not available, the expected spectroscopic data can be reliably predicted based on its chemical structure. This serves as a self-validating system when performing characterization.

Predicted ^1H NMR Spectrum (in CDCl_3)

- Trityl Protons (Ar-H): A complex multiplet between δ 7.10-7.50 ppm, integrating to 15 protons. This signal is characteristic of the monosubstituted phenyl rings of the trityl group.
- Pyrazole Protons (H3 & H5): Two distinct singlets are expected in the aromatic region, typically between δ 7.50-8.00 ppm. The exact chemical shifts will be influenced by the electronic effects of the iodine and the N-trityl substitution. These signals, each integrating to 1 proton, are diagnostic for the pyrazole core.

Predicted ^{13}C NMR Spectrum (in CDCl_3)

- Trityl Carbons: Multiple signals in the δ 125-145 ppm range corresponding to the aromatic carbons of the trityl group, plus a key quaternary carbon signal for the central carbon of the trityl group ($\text{C}(\text{Ph})_3$).
- Pyrazole Carbons: Three signals are expected for the pyrazole ring. The iodinated carbon (C4) will appear at a lower field (further upfield) than the other two carbons (C3 and C5) due to the heavy atom effect of iodine.

Mass Spectrometry (EI or ESI)

- Molecular Ion (M^+): The primary peak of interest would be the molecular ion peak corresponding to the exact mass of the compound ($\text{C}_{22}\text{H}_{17}\text{IN}_2$), which is calculated to be 436.04365 Da.[\[4\]](#)

- Key Fragmentation Pattern: A hallmark of trityl-protected compounds is the facile loss of the trityl group. A prominent peak at $m/z = 243$, corresponding to the stable triphenylmethyl cation ($[C(C_6H_5)_3]^+$), would be strong evidence for the compound's structure.

Synthesis and Strategic Application in Drug Discovery

The true value of **4-Iodo-1-trityl-1H-pyrazole** lies not in its final properties, but in its role as a versatile building block for creating more complex molecules with potential therapeutic value.

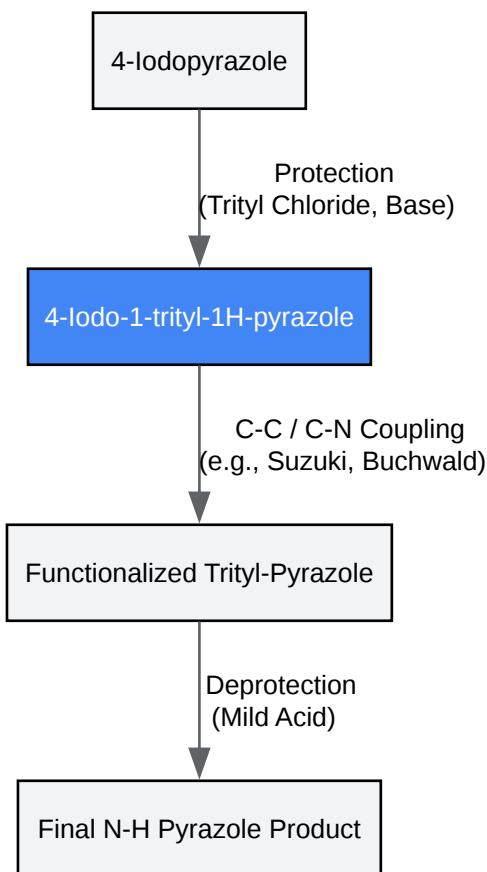
Rationale for Use: The Protected Halogenated Scaffold

The pyrazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs for cancer, inflammation, and infectious diseases.^{[1][9]} The synthetic utility of this specific reagent is threefold:

- N-H Protection: The trityl group protects the acidic N-H proton of the pyrazole, preventing unwanted side reactions and directing reactivity to other sites.
- Regiocontrol: By installing the protecting group first, functionalization is directed specifically to the carbon positions.
- Cross-Coupling Handle: The C-I bond is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds.^{[9][10]}

General Synthetic Workflow

The use of **4-Iodo-1-trityl-1H-pyrazole** typically follows a logical sequence of protection, functionalization, and deprotection to yield a desired target molecule.



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Caption: Synthetic workflow using **4-Iodo-1-trityl-1H-pyrazole**.

Experimental Protocol: Synthesis of 4-Iodo-1-trityl-1H-pyrazole

This protocol describes a standard method for the N-tritylation of 4-iodopyrazole. The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the trityl chloride.

Materials:

- 4-Iodopyrazole (1.0 eq)
- Trityl chloride (1.1 eq)
- Triethylamine (1.5 eq)

- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- To a round-bottom flask under an inert atmosphere, add 4-iodopyrazole and anhydrous DCM.
- Stir the solution until all solids have dissolved.
- Add triethylamine to the solution via syringe.
- Add trityl chloride portion-wise over 5 minutes. A white precipitate of triethylamine hydrochloride may form.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Experimental Protocol: Characterization Workflow

This workflow provides a self-validating system to confirm the successful synthesis of the target compound.

Steps:

- Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range indicates high purity.
- NMR Spectroscopy: Dissolve a small sample in CDCl_3 and acquire ^1H and ^{13}C NMR spectra. Confirm the presence of the characteristic trityl and pyrazole signals and the correct integration ratios as described in Section 3.1.
- Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the compound, providing definitive proof of its elemental composition.
- Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product, which should typically be >95% for use in subsequent synthetic steps.

Safety and Handling

4-Iodo-1-trityl-1H-pyrazole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information.

Conclusion

4-Iodo-1-trityl-1H-pyrazole is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its physicochemical properties, dominated by the lipophilic trityl group, make it well-suited for reactions in common organic solvents. The combination of a stable protecting group and a reactive iodine handle on a medicinally relevant pyrazole core provides researchers with a reliable and versatile intermediate for the construction of novel and complex molecular architectures. A thorough understanding of its properties and

characterization profile, as detailed in this guide, is essential for its effective and successful application in the pursuit of new therapeutic agents.

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